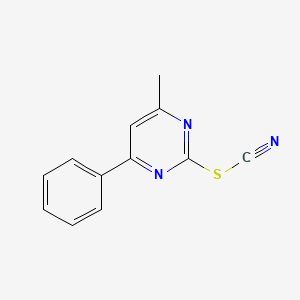

4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate

Description

4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate (CAS: 55055-29-3) is a heterocyclic organic compound with the molecular formula C₁₂H₉N₃S . It belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The thiocyanate (-SCN) group at position 2 and the methyl and phenyl substituents at positions 4 and 6, respectively, define its structural uniqueness. Pyrimidines are known for their roles in nucleic acids and as scaffolds for antimicrobial, antitumor, and antiviral agents .

Properties

CAS No. |

55055-29-3 |

|---|---|

Molecular Formula |

C12H9N3S |

Molecular Weight |

227.29 g/mol |

IUPAC Name |

(4-methyl-6-phenylpyrimidin-2-yl) thiocyanate |

InChI |

InChI=1S/C12H9N3S/c1-9-7-11(10-5-3-2-4-6-10)15-12(14-9)16-8-13/h2-7H,1H3 |

InChI Key |

ZPZBUBSDPGQQSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate typically involves the reaction of 4-methyl-6-phenyl-2-pyrimidinyl chloride with potassium thiocyanate in an appropriate solvent such as acetone or ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:

C6H5C4H3N2Cl+KSCN→C6H5C4H3N2SCN+KCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through appropriate purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfonyl derivatives.

Reduction Reactions: Reduction of the thiocyanate group can yield amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetone.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted pyrimidine derivatives.

Oxidation Reactions: Sulfonyl derivatives.

Reduction Reactions: Amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a methyl group, a phenyl group, and a thiocyanate functional group. Its molecular formula is with a molecular weight of 227.29 g/mol. The presence of the thiocyanate group is significant as it imparts distinct chemical reactivity compared to other pyrimidine derivatives.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules, including various derivatives that can be tailored for specific applications.

- Reactivity : It undergoes substitution, oxidation, and reduction reactions, allowing the formation of diverse chemical derivatives.

Reaction Type Common Reagents Major Products Formed Substitution Amines, alcohols, thiols Substituted pyrimidine derivatives Oxidation Hydrogen peroxide, potassium permanganate Sulfonyl derivatives Reduction Lithium aluminum hydride, sodium borohydride Amine derivatives -

Biology

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, related thioxopyrimidines have shown effectiveness against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate Staphylococcus aureus TBD 4e (related thioxopyrimidine) Bacillus subtilis 100 mg/cm³ 4i (related thioxopyrimidine) Candida albicans 100 mg/cm³ - Anticancer Properties : The anticancer potential of this compound is being explored in various studies. Similar compounds have demonstrated cytotoxic effects against cancer cell lines.

Compound Cell Line IC50 (µM) This compound MCF-7 (breast cancer) TBD Compound A HCT 116 (colon cancer) 18.76 Compound B Bel-7402 (liver cancer) 4.363

Case Studies

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several thioxopyrimidine derivatives against a range of microbial strains. The results indicated that structural modifications significantly impacted their efficacy.

- Anticancer Research : Another study synthesized a series of pyrimidine-based compounds to assess their cytotoxic effects on cancer cell lines. The findings suggested that specific structural features could enhance their therapeutic potential.

Industry Applications

In addition to research applications, this compound is being investigated for use in the development of specialty chemicals and materials. Its unique properties may allow it to serve as an intermediate in the synthesis of dyes or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-6-phenyl-2-pyrimidinyl thiocyanate can be compared to related thiocyanate-containing pyrimidines, thiones, and other sulfur-bearing heterocycles. Below is a detailed analysis:

Structural Analogues

Functional Group Reactivity

- Thiocyanate (-SCN) vs. Thione (-SH):

The thiocyanate group in this compound is more electrophilic than the thione group in 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione. This difference influences reactivity: thiocyanates participate in nucleophilic substitutions (e.g., forming thioethers), while thiones exhibit tautomerism and hydrogen-bonding interactions critical for crystal packing . - Biological Activity:

Thiocyanate derivatives, including sodium thiocyanate, inhibit iodide uptake in the thyroid (goitrogenic effect) but with lower potency than perchlorate . Pyrimidinyl thiocyanates may share this activity but could exhibit enhanced bioavailability due to aromatic substituents.

Pharmacological and Industrial Relevance

- This compound vs. Sodium Thiocyanate:

While sodium thiocyanate is used industrially in refrigeration systems , the pyrimidinyl analogue’s aromatic structure may lend itself to drug design. Pyrimidine cores are prevalent in antiviral and anticancer agents, suggesting that the methyl and phenyl groups in this compound could modulate target specificity . - Comparison with Thioacetate Derivatives:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate demonstrates how sulfur-containing pyrimidines serve as intermediates. The thiocyanate group’s smaller size compared to thioacetate may reduce steric hindrance in binding to biological targets .

Physicochemical Properties

- Hydrogen Bonding and Crystal Packing: The compound 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione forms intermolecular O–H···S and N–H···S hydrogen bonds, stabilizing its crystal lattice . By contrast, the thiocyanate group’s linear geometry and weaker hydrogen-bonding capacity may result in different solubility and stability profiles.

Biological Activity

4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methyl group and a phenyl group, along with a thiocyanate functional group. The presence of these functional groups contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thioxopyrimidines derived from related structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Thioxopyrimidines

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 4e (related thioxopyrimidine) | Bacillus subtilis | 100 mg/cm³ |

| 4i (related thioxopyrimidine) | Candida albicans | 100 mg/cm³ |

Note: Specific MIC values for this compound are yet to be determined in published studies.

The mechanism of action for these antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .

Anticancer Properties

The anticancer potential of thiocyanate compounds has been documented in various studies. For example, compounds structurally similar to this compound have shown cytotoxic effects against cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD |

| Compound A | HCT 116 (colon cancer) | 18.76 |

| Compound B | Bel-7402 (liver cancer) | 4.363 |

Note: The IC50 value for this compound is currently under investigation.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and induction of apoptosis in cancer cells .

Case Studies

Recent studies have focused on synthesizing derivatives of pyrimidine compounds to enhance their biological activities. For instance, a study evaluated the antibacterial and anticancer activities of several thioxopyrimidine derivatives, demonstrating that structural modifications can significantly impact their efficacy .

In another case, researchers synthesized a series of pyrimidine-based compounds and tested them against various microbial strains and cancer cell lines, finding promising results that warrant further exploration into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.